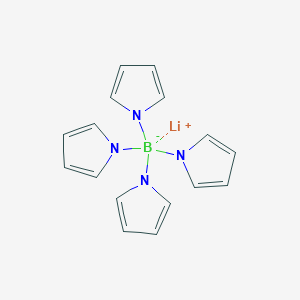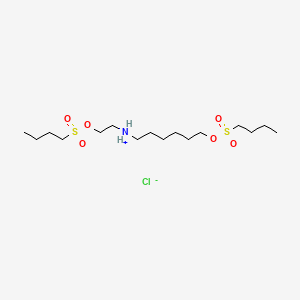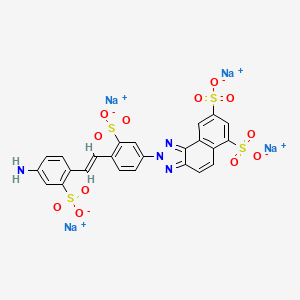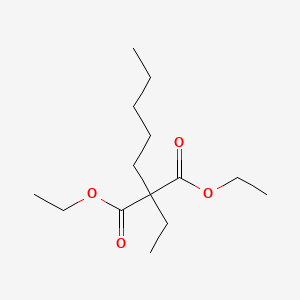
Diethyl ethyl(pentyl)propanedioate
Vue d'ensemble
Description
Diethyl ethyl(pentyl)propanedioate is an organic compound that belongs to the class of esters. It is characterized by its unique structure, which includes two ethyl groups, one pentyl group, and a propanedioate backbone. This compound is known for its versatility in organic synthesis and its applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl ethyl(pentyl)propanedioate can be synthesized through the alkylation of enolate ionsThe reaction proceeds via an S_N2 mechanism, where the nucleophilic enolate ion attacks the electrophilic carbon of the alkyl halide, resulting in the formation of a new carbon-carbon bond .
Industrial Production Methods
Industrial production of this compound typically involves the esterification of malonic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. This method is preferred for its efficiency and scalability. Another approach involves the transesterification of dimethyl malonate with ethanol, which offers milder reaction conditions and is easier to implement in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl ethyl(pentyl)propanedioate undergoes various chemical reactions, including:
Alkylation: The compound can be alkylated using alkyl halides in the presence of a strong base, forming new carbon-carbon bonds.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation, resulting in the loss of carbon dioxide and the formation of a substituted monocarboxylic acid.
Common Reagents and Conditions
Sodium Ethoxide: Used as a base in alkylation reactions.
Hydrochloric Acid: Employed in the hydrolysis of ester groups.
Major Products
Substituted Malonic Esters: Formed through alkylation reactions.
Carboxylic Acids: Produced via hydrolysis of ester groups.
Substituted Monocarboxylic Acids: Resulting from decarboxylation reactions.
Applications De Recherche Scientifique
Diethyl ethyl(pentyl)propanedioate has a wide range of applications in scientific research:
Organic Synthesis: It serves as a versatile building block in the synthesis of various organic compounds, including pharmaceuticals, flavors, and fragrances.
Pharmaceuticals: Used in the synthesis of barbiturates, vitamins, and other medicinal compounds.
Perfume Industry: Contributes to the creation of fragrances with subtle, apple-like nuances.
Chemical Industry: Employed in the production of synthetic resins and as a starting material for several pharmaceutical intermediates.
Mécanisme D'action
The mechanism of action of diethyl ethyl(pentyl)propanedioate involves the formation of enolate ions, which are highly reactive intermediates in organic synthesis. The enolate ions can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of new carbon-carbon bonds. This reactivity is primarily due to the presence of the active methylene group, which is highly acidic and easily deprotonated .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl Malonate: A commonly used malonic ester with similar reactivity and applications.
Dimethyl Malonate: Another malonic ester with comparable properties but different ester groups.
Uniqueness
Diethyl ethyl(pentyl)propanedioate is unique due to its specific combination of ethyl and pentyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in specialized organic synthesis applications.
Propriétés
IUPAC Name |
diethyl 2-ethyl-2-pentylpropanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O4/c1-5-9-10-11-14(6-2,12(15)17-7-3)13(16)18-8-4/h5-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MACVCMUXFXTPRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC)(C(=O)OCC)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40278963 | |
| Record name | diethyl ethyl(pentyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40278963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.35 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5408-35-5 | |
| Record name | NSC10823 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10823 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | diethyl ethyl(pentyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40278963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




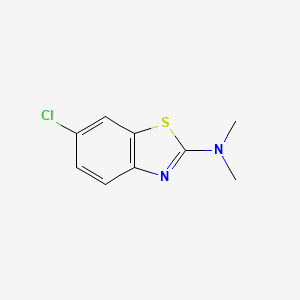
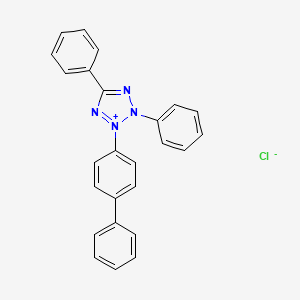

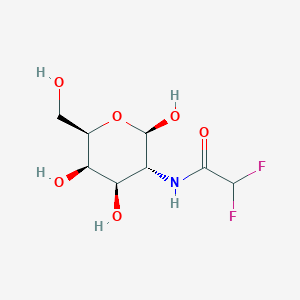
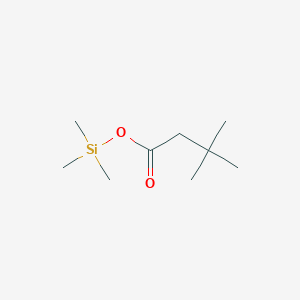

![Propanoic acid, 3-ethoxy-3-[(4-nitrophenyl)imino]-, ethyl ester](/img/structure/B13768416.png)

![3,3'-[(2,5-Dichloro-1,4-phenylene)bis[imino(1-acetyl-2-oxoethane-1,2-diyl)azo]]bisphthalic acid](/img/structure/B13768419.png)
